N-[3-(dimethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-[3-(Dimethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic small molecule characterized by a 2-methylindole core linked to an oxoacetamide group and a dimethylaminopropyl side chain. Its synthesis typically involves condensation of an oxoacetyl chloride intermediate with 3-(dimethylamino)propylamine under mild conditions, followed by purification via column chromatography . Structural confirmation relies on spectroscopic techniques such as $ ^1H $ NMR, $ ^{13}C $ NMR, IR, and HRMS, which verify the presence of key functional groups (e.g., indole NH at ~10 ppm in $ ^1H $ NMR, carbonyl stretches in IR) .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-14(12-7-4-5-8-13(12)18-11)15(20)16(21)17-9-6-10-19(2)3/h4-5,7-8,18H,6,9-10H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFAMOXUVIYLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(dimethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves several steps. One common synthetic route includes the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[3-(dimethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential antimicrobial and antiviral activities.
Medicine: The compound is being explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound differs from analogs primarily in its substituents on the indole ring and the absence of sulfonamido or bulky hydrocarbon chains. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Spectroscopic Characterization
All compounds, including the target, are characterized by:
Biological Activity
N-[3-(dimethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as a derivative of indole, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C27H28N4O2
- Molecular Weight : 440.537 g/mol
The structure features a dimethylamino group, an indole moiety, and an oxoacetamide functional group, contributing to its diverse biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Binding : The compound is hypothesized to bind to serotonin receptors, particularly the 5-HT_2A receptor, which plays a significant role in mood regulation and psychedelic effects.
- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting dopamine and serotonin levels.
- Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, protecting cells from oxidative stress.
1. Antidepressant Effects
Several studies have explored the antidepressant potential of indole derivatives. For instance, compounds with similar structures have shown efficacy in animal models of depression by modulating serotonergic pathways.
2. Neuroprotective Properties
Research indicates that this compound may provide neuroprotective effects against neurodegenerative diseases. In vitro studies demonstrated the ability to reduce neuronal cell death induced by oxidative stress.
3. Anticancer Activity
Indole derivatives have been noted for their anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines.
Case Studies
Q & A
Q. Critical Conditions :
- Temperature control : Reflux in aprotic solvents (e.g., DCM, THF) for 12–24 hours.
- Purification : Column chromatography (silica gel, gradient elution with MeOH/CH₂Cl₂) and recrystallization (ethyl acetate/hexane) to achieve >95% purity .
(Basic) How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H NMR (e.g., indole H-2 proton at δ 7.1–7.3 ppm; dimethylamino group at δ 2.2–2.5 ppm) and ¹³C NMR (carbonyl peaks at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI/APCI-MS to verify molecular ion ([M+H]⁺) and rule out side products .
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>98% for biological assays) .
(Basic) What preliminary biological screening assays are appropriate for evaluating its bioactivity?
Methodological Answer:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Anti-inflammatory Potential : COX-2 inhibition assay (ELISA) and nitric oxide (NO) suppression in LPS-stimulated macrophages .
- Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Note : Include positive controls (e.g., doxorubicin for anticancer, indomethacin for anti-inflammatory) to validate assay reliability .
(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
Methodological Answer:
Q. Data-Driven SAR Table :
| Compound Modification | Bioactivity Change (vs. Parent) | Reference |
|---|---|---|
| 5-Fluoro substitution | ↑ Anticancer activity (IC₅₀ ↓20%) | |
| Cyclopropyl side chain | ↓ Solubility, ↑ Metabolic stability |
(Advanced) What computational strategies can predict its molecular targets and binding mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., tubulin, DNA topoisomerase II). Prioritize binding poses with ∆G < -8 kcal/mol .
- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes (RMSD < 2 Å) .
- Pharmacophore Modeling : Identify critical H-bond donors (amide NH) and hydrophobic regions (indole core) for virtual screening .
(Advanced) How can contradictory data in bioactivity or synthesis yields be systematically analyzed?
Methodological Answer:
- Root-Cause Analysis :
- Statistical Validation : Use ANOVA to compare inter-lab data (p < 0.05 threshold) and identify outliers .
Case Study : A 30% yield discrepancy was resolved by optimizing reaction stoichiometry (1.2 eq. amine for complete acylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
